molecular formula C16H30O2 B092905 8-Hexadecenoic acid, (8Z)- CAS No. 17004-62-5

8-Hexadecenoic acid, (8Z)-

Cat. No. B092905
CAS RN: 17004-62-5
M. Wt: 254.41 g/mol
InChI Key: NJTVGRDDFBKQLU-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hexadecenoic acid, (8Z)-, also known as palmitoleic acid, is a monounsaturated fatty acid that belongs to the omega-7 family. It is commonly found in various animal and plant sources, including macadamia nuts, sea buckthorn berries, and salmon. Palmitoleic acid has gained significant interest in recent years due to its potential health benefits and therapeutic applications.

Scientific Research Applications

Myocardial Imaging

8-Hexadecenoic acid, particularly in its iodinated form as 123I-hexadecenoic acid, has shown potential in myocardial imaging. It is rapidly degraded in the myocardium, allowing for the estimation of regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue. Its high count rates with the iodine label enable qualitative multiprojection images and quantifiable single projection high count images, beneficial in diagnosing ischemic defects in anginal patients without stress induction (Poe et al., 1977).

Pheromone Biosynthesis

8-Hexadecenoic acid is also significant in pheromone biosynthesis. Studies have demonstrated its role as a precursor in the biosynthesis of bombykol, a sex pheromone in silkworm moths. This process involves the conversion of 8-hexadecenoic acid to bombykol and bombyk acid, highlighting its importance in insect communication and reproductive behavior (Yamaoka et al., 2005).

Fatty Acid Research and Biomarker Development

Research on hexadecenoic fatty acid isomers, including 8-hexadecenoic acid, has opened avenues in plasma lipidomic studies and biomarker development. These studies focus on their synthesis, identification in different lipid classes, and potential applications in evaluating fatty acid pathways in various health conditions, including metabolic diseases and cellular stress (Sansone et al., 2013).

Anti-Inflammatory Properties

Positional isomers of hexadecenoic acid, including 8-hexadecenoic acid, are being studied for their anti-inflammatory properties. For instance, palmitoleic acid, a hexadecenoic acid isomer, has been identified as having beneficial actions in metabolic diseases. These studies explore the regulation, distribution, and mobilization of these fatty acids within cells, particularly in inflammatory conditions (Astudillo et al., 2020).

properties

CAS RN

17004-62-5

Product Name

8-Hexadecenoic acid, (8Z)-

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-8-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h8-9H,2-7,10-15H2,1H3,(H,17,18)/b9-8-

InChI Key

NJTVGRDDFBKQLU-HJWRWDBZSA-N

Isomeric SMILES

CCCCCCC/C=C\CCCCCCC(=O)O

SMILES

CCCCCCCC=CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCC=CCCCCCCC(=O)O

Other CAS RN

28039-99-8

synonyms

8-HEXADECANOICACID

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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